molecular formula C20H21N3O4 B6022679 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone

Cat. No. B6022679
M. Wt: 367.4 g/mol
InChI Key: SXXSYJBZNJJLOU-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive properties.

Mechanism of Action

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone is a potent inhibitor of JAK2, which is a tyrosine kinase that plays a crucial role in the activation of signal transducers and activators of transcription (STATs). JAK2/STAT signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound inhibits the activation of JAK2, which subsequently inhibits the phosphorylation of STATs and the downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, making this compound a potential therapeutic agent for cancer and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. Inflammatory cells, this compound inhibits the production of inflammatory cytokines and chemokines. In animal models, this compound has been shown to reduce the severity of inflammatory diseases and inhibit tumor growth. However, the exact mechanism of this compound's effects on different cell types and tissues is still not fully understood.

Advantages and Limitations for Lab Experiments

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone has several advantages for lab experiments. It is a potent and specific inhibitor of JAK2, making it a valuable tool for studying the JAK2/STAT signaling pathway. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in in vivo studies. Additionally, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone. One direction is to study the effects of this compound on different cell types and tissues to better understand its mechanism of action. Another direction is to develop more potent and specific inhibitors of JAK2 based on the structure of this compound. Additionally, the use of this compound as a therapeutic agent for cancer and inflammatory diseases should be further explored in clinical trials. Finally, the development of new formulations of this compound with improved solubility and bioavailability may enhance its efficacy in in vivo studies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of this compound, including studying its effects on different cell types and tissues, developing more potent and specific inhibitors of JAK2, and exploring its use as a therapeutic agent for cancer and inflammatory diseases.

Synthesis Methods

The synthesis method of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone involves the condensation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal with 3,5-dimethoxyaniline hydrazone in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has also been studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Furthermore, this compound has been used as an immunosuppressive agent in organ transplantation.

properties

IUPAC Name

2-[(4E)-4-[(3,5-dimethoxyphenyl)hydrazinylidene]butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-15-11-14(12-16(13-15)27-2)22-21-9-5-6-10-23-19(24)17-7-3-4-8-18(17)20(23)25/h3-4,7-9,11-13,22H,5-6,10H2,1-2H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXSYJBZNJJLOU-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NN=CCCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/N=C/CCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.